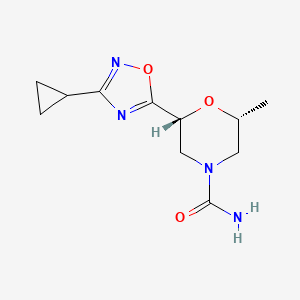

rac-(2R,6R)-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-6-methylmorpholine-4-carboxamide,cis

Description

The compound rac-(2R,6R)-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-6-methylmorpholine-4-carboxamide,cis is a chiral morpholine derivative featuring a 1,2,4-oxadiazole substituent. Its molecular formula is C₁₁H₁₆N₄O₃, with a molecular weight of 252.28 g/mol and CAS identifier EN300-753926 . The structure includes:

- A morpholine core (a six-membered ring containing oxygen and nitrogen atoms) with a methyl group at the 6-position (2R,6R configuration).

- A carboxamide functional group at the 4-position, enhancing solubility and bioavailability .

The cis configuration of the methyl and oxadiazole substituents imposes conformational constraints, which may influence its pharmacological profile compared to trans isomers or simpler morpholine derivatives .

Properties

IUPAC Name |

(2R,6R)-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-6-methylmorpholine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O3/c1-6-4-15(11(12)16)5-8(17-6)10-13-9(14-18-10)7-2-3-7/h6-8H,2-5H2,1H3,(H2,12,16)/t6-,8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKQZGDLUOVHCFJ-HTRCEHHLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C2=NC(=NO2)C3CC3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](O1)C2=NC(=NO2)C3CC3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound rac-(2R,6R)-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-6-methylmorpholine-4-carboxamide, cis is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on existing literature and research findings.

- Molecular Formula : C10H16ClN3O2

- Molecular Weight : 245.70 g/mol

- CAS Number : 2408937-76-6

The biological activity of this compound can be attributed to its structural features, particularly the oxadiazole moiety, which is known for its role in modulating various biological processes. The cyclopropyl group may also contribute to its pharmacological properties by influencing the binding affinity to biological targets.

Biological Activity Overview

Research indicates that rac-(2R,6R)-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-6-methylmorpholine-4-carboxamide exhibits several biological activities:

- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, potentially through the scavenging of reactive oxygen species (ROS) .

- Anti-inflammatory Effects : The compound has been investigated for its ability to inhibit pro-inflammatory pathways. In vitro assays have shown significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response .

- Antitumor Activity : In vivo studies have demonstrated that this compound can inhibit tumor growth by affecting DNA synthesis in cancer cells. The inhibition of DNA synthesis was found to be more pronounced than that of RNA or protein synthesis .

Case Study 1: In Vivo Antitumor Activity

A study conducted on tumor-bearing mice revealed that treatment with rac-(2R,6R)-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-6-methylmorpholine-4-carboxamide resulted in a significant reduction in tumor size compared to the control group. The mechanism was linked to the compound's ability to inhibit DNA synthesis selectively in tumor tissues .

Case Study 2: Anti-inflammatory Mechanism

In a model of carrageenan-induced paw edema in rats, administration of the compound led to a marked decrease in inflammation. The results indicated that the compound effectively reduced edema by inhibiting COX enzymes involved in prostaglandin synthesis .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of the target compound and related analogs:

*Molecular weight inferred from formula.

Key Differences and Implications:

Oxadiazole vs. Oxadiazoles are less prone to hydrolysis compared to thiadiazoles, enhancing in vivo stability .

The carboxylic acid hydrochloride derivative (CAS 179474-69-2) lacks the oxadiazole group, resulting in higher polarity and reduced membrane permeability compared to the target compound .

Stereochemical Considerations :

- The cis-(2R,6R) configuration of the target compound may enhance interactions with chiral binding pockets in biological targets, unlike racemic or trans-configured analogs .

Molecular Weight and Drug-Likeness :

- The target compound (MW 252.28) falls within the ideal range for oral bioavailability (200–500 Da), whereas simpler derivatives (e.g., MW 147.14) may exhibit rapid clearance .

Comparative Stability and Reactivity:

- The hydrochloride salt of the simpler morpholine derivative (CAS 179474-69-2) is highly water-soluble but prone to rapid metabolism, limiting its utility in sustained-release formulations .

- The spirocyclic analog (EN300-753670) demonstrates enhanced thermal stability, as evidenced by its inclusion in high-temperature synthesis protocols .

Q & A

Q. What synthetic strategies are optimal for preparing rac-(2R,6R)-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-6-methylmorpholine-4-carboxamide,cis?

Answer: The synthesis of this compound involves multi-step routes, including:

- Morpholine ring formation : Cyclization of epoxide intermediates or reductive amination to construct the 6-methylmorpholine scaffold .

- Oxadiazole coupling : Reaction of 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylic acid with the morpholine amine group via carbodiimide-mediated coupling (e.g., EDC/HOBt) .

- Stereochemical control : Use of chiral auxiliaries or enantioselective catalysis to achieve the cis-(2R,6R) configuration. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or preparative HPLC is critical .

Q. How can the stereochemical integrity of the (2R,6R) configuration be validated experimentally?

Answer:

- X-ray crystallography : Definitive confirmation of stereochemistry via single-crystal analysis .

- Chiral HPLC : Use of a chiral stationary phase (e.g., Chiralpak AD-H) with a mobile phase of hexane:isopropanol (90:10) to resolve enantiomers .

- NMR spectroscopy : Analysis of coupling constants (e.g., ) in H-NMR to infer spatial arrangements of substituents .

Advanced Research Questions

Q. What methodologies resolve contradictions in pharmacokinetic data between in vitro and in vivo models for this compound?

Answer:

- Metabolic stability assays : Compare hepatic microsomal stability (human vs. rodent) to identify species-specific metabolism. Use LC-MS/MS to quantify parent compound and metabolites .

- Protein binding studies : Assess plasma protein binding (e.g., via equilibrium dialysis) to explain discrepancies in free drug concentrations .

- Physiologically based pharmacokinetic (PBPK) modeling : Integrate in vitro ADME data to predict in vivo behavior and refine dosing regimens .

Q. How can researchers design experiments to investigate the compound’s mechanism of action in neurological targets?

Answer:

- Receptor binding assays : Radioligand competition studies (e.g., H-labeled ligands) on membrane preparations from brain tissues to identify affinity for σ-1 receptors or NMDA subunits .

- Calcium imaging : Monitor intracellular Ca flux in neuronal cell lines (e.g., SH-SY5Y) pre-treated with the compound to assess modulation of ion channels .

- Gene knockout models : Use CRISPR/Cas9 to silence candidate targets in animal models and evaluate phenotypic rescue .

Q. What analytical techniques are recommended for detecting degradation products under accelerated stability conditions?

Answer:

- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and oxidative stress (HO) .

- UPLC-QTOF-MS : High-resolution mass spectrometry to identify degradation products via exact mass and fragmentation patterns .

- Kinetic modeling : Apply the Arrhenius equation to predict shelf-life at standard storage conditions (2–8°C) .

Methodological Challenges

Q. How should researchers address low yields during the cyclopropane-oxadiazole coupling step?

Answer:

- Optimize reaction conditions : Increase equivalents of coupling agents (e.g., DCC/DMAP) or use microwave-assisted synthesis to enhance reaction efficiency .

- Protecting group strategy : Temporarily protect the morpholine amine with Boc or Fmoc to prevent side reactions .

- Real-time monitoring : Use inline FTIR or Raman spectroscopy to track reaction progress and identify bottlenecks .

Q. What strategies mitigate racemization risks during purification of the cis-(2R,6R) diastereomer?

Answer:

- Low-temperature workflows : Perform chromatographic separations at 4°C to minimize thermal racemization .

- Acidic mobile phases : Use trifluoroacetic acid (0.1% v/v) in HPLC mobile phases to protonate amine groups and stabilize the desired configuration .

- Crystallization screening : Explore solvent systems (e.g., ethanol/water) to isolate enantiomerically pure crystals .

Data Interpretation and Validation

Q. How can conflicting cytotoxicity data across cell lines be reconciled?

Answer:

- Dose-response normalization : Express IC values relative to cell viability controls (e.g., MTT assays) to account for metabolic variability .

- Transcriptomic profiling : Use RNA-seq to identify cell line-specific expression of detoxification enzymes (e.g., CYP450s) that metabolize the compound .

- 3D spheroid models : Compare cytotoxicity in monolayer vs. spheroid cultures to evaluate tissue penetration effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.